molecular formula C17H15NO5S B2674559 N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 873674-86-3

N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B2674559
CAS RN: 873674-86-3
M. Wt: 345.37
InChI Key: NUDZZGGPQMIUGW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC 719235, is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene compounds, which have been shown to possess various biological activities.

Scientific Research Applications

Antimicrobial and Antitumor Applications

A novel model of sulfonamide compounds encompassing a chromene azo motif was developed, showing promise as drug candidates against drug-resistant pathogens. These compounds displayed significant antibacterial and antifungal activities, as well as cytotoxic screening against various cancer cell lines, suggesting their potential as antitumor drug candidates (Okasha et al., 2019). Additionally, the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates using a novel and efficient catalyst was reported, emphasizing the method's environmental benignity and the potential for wide application in organic synthesis (Safaei‐Ghomi et al., 2017).

Chemical Synthesis and Environmental Applications

Research into the synthesis and characterization of N-(2-ethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide derivatives has contributed significantly to various scientific fields. For instance, a study on the synthesis of N-(un)substituted N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives highlighted moderate to good antibacterial activity, suggesting the importance of structural changes in the substituents to alter inhibitory properties significantly (Aziz‐ur‐Rehman et al., 2013).

Advanced Oxidation Processes

The degradation kinetics and pathway of 6:2 fluorotelomer sulfonate, a related compound, under various advanced oxidation processes were evaluated, revealing that UV/H2O2 was the most effective approach. This study demonstrated the compound's degradability, which could be nearly completely desulfonated and defluorinated under specific conditions, suggesting potential applications in environmental remediation (Yang et al., 2014).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-2-22-16-6-4-3-5-14(16)18-24(20,21)13-8-9-15-12(11-13)7-10-17(19)23-15/h3-11,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDZZGGPQMIUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323721
Record name N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

873674-86-3
Record name N-(2-ethoxyphenyl)-2-oxochromene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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